molecular formula C11H11NO3 B3054923 1-Acetyl-5-methoxyindolin-3-one CAS No. 62486-04-8

1-Acetyl-5-methoxyindolin-3-one

Cat. No. B3054923
CAS RN: 62486-04-8
M. Wt: 205.21 g/mol
InChI Key: CTIAQWSVDJBEET-UHFFFAOYSA-N
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Description

1-Acetyl-5-methoxyindolin-3-one is a derivative of melatonin, a hormone secreted by the pineal gland in humans . It is formed as a result of melatonin catabolism, both enzymatically and nonenzymatically . It is also known as 3-acetamidoethyl-3-hydroxy-5-methoxyindolin-2-one (AHMIO) .


Synthesis Analysis

The synthesis of 1-Acetyl-5-methoxyindolin-3-one involves the catabolism of melatonin. Melatonin is catabolized both enzymatically and nonenzymatically, with nonenzymatic processes mediated by free radicals, singlet oxygen, and other reactive intermediates . In plants, the major route is catalyzed by melatonin 2-hydroxylase, whose product is tautomerized to 3-acetamidoethyl-3-hydroxy-5-methoxyindolin-2-one (AMIO) .


Molecular Structure Analysis

The molecular structure of 1-Acetyl-5-methoxyindolin-3-one is similar to that of melatonin, with the addition of an acetyl group . The exact molecular structure would require further analysis using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Chemical Reactions Analysis

1-Acetyl-5-methoxyindolin-3-one is formed as a result of melatonin catabolism. Melatonin and its metabolites interfere with reactive nitrogen. Both melatonin and N1-acetyl-5-methoxykynuramine (AMK) downregulate inducible and inhibit neuronal NO synthases, and additionally scavenge NO .

Scientific Research Applications

Neuroprotective Mechanisms

Melatonin has been investigated for its neuroprotective effects, particularly in cerebral ischemia. Research indicates that melatonin may enhance the reconstruction of phosphatidylcholine and sphingomyelin while inhibiting destructive processes like phospholipase activation. These mechanisms suggest potential research applications for related compounds in the treatment and study of neurological conditions and brain injuries (Hatcher & Dempsey, 2002).

Antioxidant and Anti-inflammatory Effects

Melatonin is known for its potent antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and reactants, contributing to its protective effects against chronic inflammation underlying many diseases. This antioxidant cascade of melatonin and its metabolites provides a framework for exploring similar applications in related compounds (Reiter et al., 2008).

Horticultural Applications

In plants, melatonin has been found to play roles in growth, development, and stress response. Studies have highlighted its function in improving the storage life and quality of fruits and vegetables, suggesting potential agricultural and horticultural applications for structurally related compounds (Nawaz et al., 2016).

Reproductive Physiology

Research has also explored melatonin's role in reproductive physiology, including its effects on oocyte maturation, embryo development, and intrafollicular antioxidant activity. These findings open avenues for investigating related compounds in the context of fertility and reproductive health (Tamura et al., 2012).

Future Directions

Future research on 1-Acetyl-5-methoxyindolin-3-one could focus on its potential roles in the body, particularly in relation to its parent compound, melatonin. This could include research into its potential antioxidant and photoprotectant properties, as well as its role in stress tolerance, pathogen defense, and delay of senescence .

properties

IUPAC Name

1-acetyl-5-methoxy-2H-indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(13)12-6-11(14)9-5-8(15-2)3-4-10(9)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIAQWSVDJBEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)C2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489125
Record name 1-Acetyl-5-methoxy-1,2-dihydro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-methoxyindolin-3-one

CAS RN

62486-04-8
Record name 1-Acetyl-5-methoxy-1,2-dihydro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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